molecular formula C12H8INO3 B1315208 1-(4-Iodophenoxy)-4-nitrobenzene CAS No. 21969-05-1

1-(4-Iodophenoxy)-4-nitrobenzene

Cat. No. B1315208
CAS RN: 21969-05-1
M. Wt: 341.1 g/mol
InChI Key: HVIBZWDKOFXLDD-UHFFFAOYSA-N
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Description

“1-(4-Iodophenoxy)-4-nitrobenzene” is a compound that likely contains an iodine atom and a nitro group attached to different phenyl rings. The phenyl rings are likely connected by an ether linkage .


Molecular Structure Analysis

The molecular structure of “1-(4-Iodophenoxy)-4-nitrobenzene” would likely consist of two phenyl rings connected by an ether linkage, with an iodine atom attached to one ring and a nitro group attached to the other .


Chemical Reactions Analysis

The chemical reactions of “1-(4-Iodophenoxy)-4-nitrobenzene” would likely be influenced by the presence of the iodine atom and the nitro group, both of which can participate in various types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Iodophenoxy)-4-nitrobenzene” would be influenced by factors such as its molecular structure and the presence of the iodine atom and the nitro group .

Scientific Research Applications

Electrochemical Studies

  • Electrochemical Reduction : Research has shown that nitrobenzene, a related compound to "1-(4-Iodophenoxy)-4-nitrobenzene", undergoes electrochemical reduction in certain environments. This process can be crucial in understanding the electrochemical behavior of similar compounds (Silvester et al., 2006).

Photophysics and Photochemistry

  • Complex Photophysics of Nitrobenzene : The simplest nitroaromatic compound, nitrobenzene, exhibits complex photophysics and photochemistry, which can be relevant to understanding the behavior of "1-(4-Iodophenoxy)-4-nitrobenzene" under UV exposure (Giussani & Worth, 2017).

Synthesis and Catalysis

  • Synthesis Methods : Various methods have been explored for synthesizing nitrobenzene derivatives, which can be applicable for "1-(4-Iodophenoxy)-4-nitrobenzene". These include ultrasound-assisted synthesis and other catalytic processes (Harikumar & Rajendran, 2014).

Environmental Degradation

  • Degradation by Fenton's Reagent : Studies on nitrobenzene degradation using Fenton's reagent provide insights into the environmental impact and degradation pathways of nitrobenzene derivatives, which can be extrapolated to "1-(4-Iodophenoxy)-4-nitrobenzene" (Carlos et al., 2008).

Material Science Applications

  • Nanowire Construction : Research into constructing nanowires with 1-iodo-4-nitrobenzene on graphite surfaces might offer potential applications for "1-(4-Iodophenoxy)-4-nitrobenzene" in nanotechnology (Jiang, Wang, & Deng, 2007).

Safety And Hazards

The safety and hazards of “1-(4-Iodophenoxy)-4-nitrobenzene” would depend on factors such as its physical and chemical properties, how it’s used, and how it’s handled and stored .

properties

IUPAC Name

1-(4-iodophenoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8INO3/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIBZWDKOFXLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501302993
Record name 1-Iodo-4-(4-nitrophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Iodophenoxy)-4-nitrobenzene

CAS RN

21969-05-1
Record name 1-Iodo-4-(4-nitrophenoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21969-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Iodo-4-(4-nitrophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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